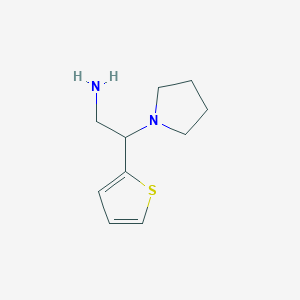

2-Pyrrolidin-1-yl-2-thiophen-2-yl-ethylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine, a compound structurally related to 2-Pyrrolidin-1-yl-2-thiophen-2-yl-ethylamine, has been explored as part of a study to identify high-affinity sigma receptor ligands. The compound, referred to as compound 3, was derived from previously reported ligands with high affinity for the sigma receptor. The synthesis process aimed to create superpotent sigma ligands with subnanomolar affinity, which was achieved with compound 3 exhibiting a Ki of 0.34 nM, surpassing its parent compounds in efficacy .

Molecular Structure Analysis

The molecular structure of compound 3, which shares a similar pyrrolidinyl ethylamine core with this compound, was manipulated to examine the determinants for high sigma receptor affinity. The structural requirements for binding affinity were assessed by varying the structure in different ways, leading to the identification of key structural features that contribute to the compound's high affinity and selectivity for the sigma receptor .

Chemical Reactions Analysis

In a separate study, the reactions of imidazo[1,5-a]pyridine carbene-derived zwitterions with electron-deficient alkynes were investigated. These zwitterions acted as nitrogen nucleophiles to produce polyfunctionalized pyrrole derivatives. Although this study does not directly involve this compound, it provides insight into the chemical behavior of pyrrole derivatives in the presence of electron-deficient alkynes, which could be relevant for understanding the reactivity of the pyrrolidinyl group in similar compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of related pyrrole and thiophene derivatives have been studied in the context of their use in electrochromic devices. For instance, a copolymer of 1-(4-fluorophenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole with 3,4-ethylene dioxythiophene was synthesized and characterized, showing a range of colors in its oxidized and neutral states. This suggests that derivatives of pyrrole and thiophene can exhibit diverse electrochromic properties, which may also be true for this compound . Another study synthesized a monomer 2,5-di(thiophen-2-yl)-1-p-tolyl-1H-pyrrole and polymerized it to create a soluble polymer with potential for use in electrochromic devices, indicating that the thiophene and pyrrole units contribute to the solubility and electrochromic behavior of the polymer .

Wissenschaftliche Forschungsanwendungen

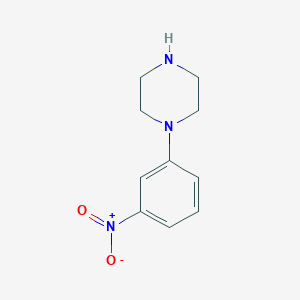

Anticancer Activity

2-Pyrrolidin-1-yl-2-thiophen-2-yl-ethylamine has been involved in the synthesis of piperazine-2,6-dione derivatives, which, upon further chemical reactions, yielded compounds exhibiting significant anticancer activity. Some of these compounds showed potential against various cancer cell lines, including breast, lung, colon, ovary, and liver cancers (Kumar et al., 2013).

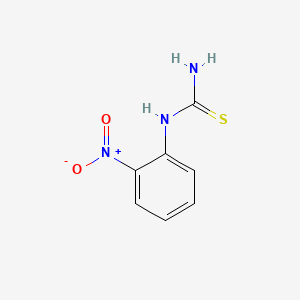

Anti-Inflammatory and Analgesic Activities

This compound has been used in the synthesis of various pyrimidine derivatives, which were then evaluated for their anti-inflammatory and analgesic activities. Certain derivatives exhibited notable anti-inflammatory and analgesic effects in preclinical studies (Sondhi et al., 2009).

Molecular Properties Research

The molecular properties of derivatives of this compound have been investigated through density functional theory (DFT) and quantum chemical calculations. This research provides insights into the electronic properties of these molecules, such as their molecular orbitals and densities (Bouklah et al., 2012).

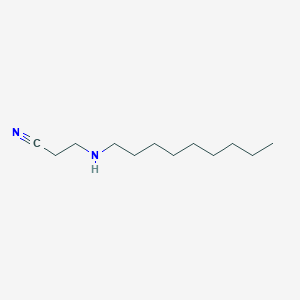

Corrosion Inhibition

Derivatives of this compound have been synthesized and tested as corrosion inhibitors for steel. The studies included electrochemical tests and indicated that these pyrrolidine derivatives could effectively inhibit corrosion in acidic environments (Bouklah et al., 2006).

Synthesis of Heterocyclic Compounds

The compound has been used in the synthesis of various heterocyclic compounds, showing the versatility and potential of this molecule in creating diverse chemical structures. These compounds have potential applications in various fields, including pharmaceuticals and materials science (Fadda et al., 2017).

Eigenschaften

IUPAC Name |

2-pyrrolidin-1-yl-2-thiophen-2-ylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2S/c11-8-9(10-4-3-7-13-10)12-5-1-2-6-12/h3-4,7,9H,1-2,5-6,8,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZLMJMYZCMEADV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(CN)C2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20395682 |

Source

|

| Record name | 2-Pyrrolidin-1-yl-2-thiophen-2-yl-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

142919-86-6 |

Source

|

| Record name | 2-Pyrrolidin-1-yl-2-thiophen-2-yl-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-4-[4-(methylsulfonyl)phenyl]thiazole](/img/structure/B1334182.png)

![8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1334188.png)